molecular formula C7H13NO2 B3158347 cis-2-Amino-1-methyl-cyclopentanecarboxylic acid CAS No. 85726-00-7

cis-2-Amino-1-methyl-cyclopentanecarboxylic acid

Cat. No.: B3158347
CAS No.: 85726-00-7
M. Wt: 143.18 g/mol
InChI Key: XAKRNSMEFCXCML-CAHLUQPWSA-N
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Description

Structural Context within Cyclic β-Amino Acids and Conformationally Constrained Peptidomimetics

cis-2-Amino-1-methyl-cyclopentanecarboxylic acid is classified as a cyclic β-amino acid. Unlike natural α-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group (the α-carbon), β-amino acids have an additional carbon atom separating these two functional groups. researchgate.net When incorporated into a peptide chain, this altered backbone structure induces unique folding patterns.

Cyclic β-amino acids are particularly significant because their ring structure severely restricts conformational freedom. nih.gov This rigidity is a key attribute in the design of "foldamers," which are oligomers that adopt stable, well-defined secondary structures, similar to the helices and sheets found in natural proteins. nih.govnih.gov The cyclopentane (B165970) ring in this compound forces the peptide backbone to adopt a specific spatial arrangement, a property that is highly desirable for constructing molecules with predictable three-dimensional shapes.

This conformational constraint is central to the field of peptidomimetics, which involves designing molecules that mimic the structure and function of natural peptides. nih.gov Natural peptides often suffer from poor stability in the body due to degradation by enzymes. nih.govnih.gov Incorporating rigid, unnatural building blocks like cyclic β-amino acids can create peptidomimetics that are more resistant to enzymatic degradation while retaining or enhancing biological activity. nih.govnih.gov The "cis" stereochemistry, where the amino and carboxylic acid groups are on the same face of the ring, further defines the molecule's shape and its potential interactions with biological targets. mdpi.com

Significance as a Chiral Building Block in Organic Synthesis and Medicinal Chemistry Research

Chirality, or "handedness," is a fundamental concept in molecular biology and pharmacology. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). This makes it a valuable chiral building block in organic synthesis. nih.gov

In medicinal chemistry, access to enantiomerically pure building blocks is crucial for synthesizing potential new drugs. The use of conformationally constrained amino acids like 2-aminocyclopentanecarboxylic acid (ACPC) has been shown to be a successful strategy for creating peptides with defined structures and biological functions. nih.gov For instance, different stereoisomers of cis-2-amino-1-cyclopentanecarboxylic acid have been incorporated into cyclic peptidomimetics designed to interact with integrin receptors, which are involved in processes like tumor angiogenesis. mdpi.com These studies demonstrate that the rigid cyclopentane scaffold can serve as a template for positioning other functional groups in a precise orientation to achieve high binding affinity and selectivity for a biological target. mdpi.com The synthesis of such complex molecules relies on the availability of versatile and stereochemically defined building blocks like the title compound.

Overview of Academic Research Domains Pertaining to Cyclopentanecarboxylic Acid Derivatives

The academic interest in this compound is part of a broader field of research into cyclopentane and other cycloalkane carboxylic acid derivatives. These cyclic structures are prevalent in many natural products and pharmaceuticals, making them attractive targets for synthetic and medicinal chemists. nih.gov

Research in this area is diverse and includes:

Drug Discovery: Substituted cyclopentane carboxylic acids have been identified as potent and selective inhibitors of biological targets. For example, novel cyclopentane carboxylic acids have been developed as inhibitors of the NaV1.7 sodium channel, a key target for pain therapeutics. nih.gov

Synthetic Methodology: A significant area of research focuses on developing new chemical reactions to synthesize and functionalize these cyclic scaffolds. This includes methods for creating specific stereoisomers and for attaching various functional groups to the cyclopentane ring. nih.govgoogle.com

Foldamer and Materials Science: As discussed, cyclic amino acids are used to create peptides with predictable folding patterns. nih.govrsc.org This has applications not only in drug design but also in the development of new biomaterials and catalysts. researchgate.net The ability to control the three-dimensional structure of a molecule at the atomic level is a powerful tool for creating materials with novel properties.

The study of cyclopentanecarboxylic acid derivatives continues to be a vibrant area of chemical research, driven by the quest for new medicines, materials, and a deeper understanding of molecular structure and function.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name(1R,2S)-2-amino-1-methylcyclopentane-1-carboxylic acid nih.gov
CAS Number85726-00-7 nih.gov
Molecular FormulaC₇H₁₃NO₂ nih.gov
Molecular Weight143.18 g/mol nih.gov

Table 2: Comparison of Related Cyclic Amino Acid Scaffolds

Compound NameCore StructureKey Structural Feature
This compoundCyclopentaneFive-membered ring with a methyl group at C1, introducing an additional stereocenter and steric bulk.
cis-2-Amino-1-cyclopentanecarboxylic acid (Cispentacin)CyclopentaneFive-membered ring providing significant conformational rigidity. Known for antifungal properties. mdpi.com
cis-2-Amino-1-cyclohexanecarboxylic acidCyclohexaneSix-membered ring which offers more conformational flexibility (e.g., chair/boat conformations) compared to the cyclopentane ring.

Table 3: Selected Research Applications of Cyclopentanecarboxylic Acid Derivatives

Derivative ClassResearch ApplicationKey FindingReference
Cyclic RGD/isoDGR Peptidomimetics containing cis-β-ACPCMedicinal Chemistry (Integrin Ligands)Incorporation of the cis-2-aminocyclopentanecarboxylic acid scaffold led to ligands with nanomolar IC₅₀ values and high selectivity for the αvβ3 integrin receptor. mdpi.com
Substituted Cyclopentane Carboxylic AcidsDrug Discovery (Pain Therapeutics)Identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, showing analgesic effects in preclinical models. nih.gov
γ-Arylated Cycloalkane AcidsOrganic Synthesis / Medicinal ChemistryDevelopment of transannular C–H functionalization methods allows for the direct, site-selective synthesis of functionalized carbocycles valuable for medicinal chemistry. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-amino-1-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5(7)8/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRNSMEFCXCML-CAHLUQPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H]1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Landscape and Structural Studies of Cis 2 Amino 1 Methyl Cyclopentanecarboxylic Acid and Its Peptidic Incorporations

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. mdpi.com For peptides incorporating cyclic amino acids like cis-β-ACPC, NMR techniques can reveal crucial information about intramolecular interactions and preferred conformations. mdpi.com

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY) are key experiments for identifying intramolecular hydrogen bonds and through-space proton-proton interactions. mdpi.com In peptides containing cis-β-ACPC, these studies have been instrumental in mapping out conformational details. mdpi.com

VT-NMR experiments monitor the chemical shift of amide protons (NH) as a function of temperature. mdpi.com Protons that are shielded from the solvent, typically by being involved in an intramolecular hydrogen bond, exhibit a smaller change in chemical shift with temperature compared to solvent-exposed protons. mdpi.comnih.gov

NOESY experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. mdpi.com The presence of specific NOE cross-peaks, for instance between the NH proton of one amino acid and an NH proton of a neighboring residue (NHi-NHi+1), is a strong indicator of a turn-like structure. mdpi.com In studies of cyclic peptidomimetics incorporating cis-β-ACPC, NOESY spectra revealed long-range contacts that were indicative of specific folded conformations. mdpi.com For example, a strong NOE contact between the NH of an Aspartate residue and the NH of the cis-β-ACPC unit, along with a medium intensity NOE to a Glycine residue's NH, suggested a defined turn structure stabilized by hydrogen bonding. mdpi.com

The chemical shift of an amide proton and its temperature coefficient (Δδ/ΔT) are sensitive reporters of the proton's local environment. mdpi.com Amide protons involved in intramolecular hydrogen bonds are typically deshielded (appear at a higher chemical shift) and are less sensitive to temperature changes. mdpi.comcopernicus.org Temperature coefficients with small absolute values (e.g., < 3-4 ppb/K) are generally considered indicative of a hydrogen-bonded proton. mdpi.com

In a conformational analysis of a cyclic RGD peptidomimetic containing cis-β-ACPC, the temperature coefficients for the amide protons were determined to identify those involved in intramolecular hydrogen bonds. The results indicated that the NH protons of Aspartate and the cis-β-ACPC residue were involved in such bonds, supporting a folded conformation in solution. mdpi.com Protons with Δδ/ΔT values in the range of -6 to -9.5 ppb/K were identified as being exposed to the solvent. mdpi.com

The following table presents data from a study on a cyclic peptidomimetic (Compound 8) incorporating (1S,2R)-cis-β-ACPC, illustrating the use of these parameters. mdpi.com

Amide ProtonChemical Shift (δ) at 298 K (ppm)Temperature Coefficient (Δδ/ΔT) (ppb/K)Inferred Environment
NH-Asp7.73-2.0Intramolecular H-bond
NH-ACPC--4.0Intramolecular H-bond
Other NH--6.0 to -9.5Solvent Exposed

The incorporation of conformationally constrained amino acids like cis-β-ACPC is a well-established strategy for inducing β-turn motifs in peptides. mdpi.com A β-turn is a secondary structure element where the polypeptide chain reverses its direction, a fold stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. nih.gov

NMR data, particularly NOE contacts and hydrogen bond indicators from Δδ/ΔT values, allow for the detailed characterization of these turns. mdpi.com For cyclic peptides containing cis-β-ACPC, distinct β-turn patterns, analogous to classical Type I and Type II turns, have been proposed based on spectroscopic data. mdpi.com For instance, a medium intensity NOE contact between NH-Asp and NH-Gly suggested a β-turn at the Arg-Gly sequence, which could be stabilized by a hydrogen bond between the NH of Aspartate and the carbonyl group of Valine. mdpi.com Similarly, a strong cross-peak between the NH of Arginine and the NH of cis-β-ACPC was consistent with a β-turn motif at the Gly-Arg sequence. mdpi.com These findings demonstrate that the rigid cyclopentane (B165970) scaffold effectively directs the peptide backbone into well-defined reverse-turn conformations. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational methods provide invaluable insights into the conformational landscape of molecules, complementing experimental data from NMR. nih.gov These techniques allow for the exploration of accessible conformations and the quantification of their relative stabilities. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to investigate the conformational preferences and dynamic behavior of molecules. mdpi.comnih.gov These simulations employ force fields, such as AMBER, to calculate the potential energy of a system of atoms. mdpi.com

For cyclic peptides containing cis-β-ACPC, conformational searches using Monte Carlo/energy minimization (MC/EM) methods have been performed to generate a broad range of starting conformations. mdpi.com Subsequent MD simulations, often using an implicit water solvation model (e.g., GB/SA), are then used to explore the dynamic behavior of the peptide in a simulated solution environment. mdpi.com These simulations can provide a rationale for experimentally observed properties by identifying the most populated conformational families. mdpi.com For example, MD studies on cis-β-ACPC containing peptides revealed that the dihedral angle between the amino and carboxylic groups on the cyclopentane ring is typically around 60°, with the sign depending on the stereochemistry. mdpi.com The simulations also captured the rare inversion of the cyclopentane ring's pseudo-chair conformation. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical method used to accurately calculate the electronic structure and energy of molecules. nih.gov It is particularly useful for determining the relative energies of different conformers to identify the most stable structures. nih.gov

Ligand-Receptor Docking Simulations for Interaction Rationale

Molecular docking simulations are a important computational tool used to predict the binding orientation and affinity of a ligand to a receptor's active site, thereby providing a rationale for their interaction at the molecular level. ekb.eg This technique involves preparing the 3D structures of both the ligand and the receptor and then computationally exploring various binding poses to identify the most stable complex, often scored by binding energy. ekb.eg

In studies of peptidomimetics containing scaffolds similar to cis-2-Amino-1-methyl-cyclopentanecarboxylic acid, such as cis-2-amino-1-cyclopentanecarboxylic acid (cis-β-ACPC), docking simulations have been successfully employed to rationalize biological activity. mdpi.com For example, in the investigation of cyclic RGD peptidomimetics targeting αvβ3 integrin, docking studies were performed using the Glide program. mdpi.com The protocol was first validated by its ability to accurately reproduce the experimentally determined X-ray binding mode of a known inhibitor, Cilengitide. mdpi.com

The simulations for a cyclic peptide containing a cis-β-ACPC scaffold revealed key interactions responsible for its binding affinity. mdpi.com The top-ranked poses showed that the ligand's positively charged Arg guanidinium (B1211019) group interacts with the negatively charged side chains of Asp218 and Asp150 in the α subunit of the integrin. mdpi.com Simultaneously, one of the carboxylate oxygens of the ligand's Asp side chain coordinates with the metal cation in the metal-ion-dependent adhesion site (MIDAS) of the β subunit, while the other forms hydrogen bonds with the backbone amides of Asn215 and Tyr122. mdpi.com These detailed interaction models, derived from docking simulations, provide a clear rationale for the observed binding affinity and selectivity of the peptidomimetic. mdpi.com Similar in silico modeling has been applied to understand the interaction of other complex peptidomimetics with their target receptors. nih.gov

Impact of Constrained Cyclopentane Amino Acids on Peptide Folding and Topology

The incorporation of conformationally constrained amino acids, such as those built on a cyclopentane framework, is a powerful strategy in peptide design to control folding and stabilize specific secondary structures. nih.govacs.org The rigid ring system significantly limits the allowable backbone dihedral angles (φ and ψ), pre-organizing the peptide chain into a predictable topology. nih.gov This approach has been instrumental in creating foldamers—oligomers with a strong propensity to adopt a specific, well-defined conformation in solution. nih.govacs.org

Promotion and Stabilization of Defined Helical Architectures (e.g., 12-Helix, 14-Helix)

The size and stereochemistry of a cyclic constraint within a non-proteinogenic amino acid can deterministically promote the formation of specific helical structures. nih.gov For β-peptides, the ring size is a key determinant of the resulting helix type; five-membered rings, such as the cyclopentane ring in 2-aminocyclopentanecarboxylic acid (ACPC), are known to effectively promote the formation of a 12-helix. nih.gov In contrast, six-membered rings tend to favor a 14-helix. nih.gov

This principle extends to other peptide backbones. In γ-peptides, oligomers of 2-(aminomethyl)cyclopentanecarboxylic acid, which features a cyclopentyl constraint on the Cα-Cβ bond, have been shown to preferentially adopt a right-handed (P)-2.6(14)-helix as the peptide chain lengthens. nih.gov Studies on hybrid peptides further confirm this structure-directing effect. For instance, α/γ-peptides containing a constrained γ-amino acid can form a stable 12/10-helix. nih.govacs.org Similarly, β/γ-hybrid peptides composed of alternating cyclopentane-containing residues preferentially form a right-handed (P)-2.4(13)-helical structure. rsc.org The specific helical architecture is thus a direct consequence of the geometric constraints imposed by the incorporated cyclic residue.

Below is an interactive data table summarizing the influence of constrained cyclopentane and related cyclic amino acids on helical structures in various peptide types.

Constrained Residue TypePeptide TypePromoted Helical Structure
2-Aminocyclopentanecarboxylic acid (ACPC)β-Peptide12-Helix
2-Aminocyclohexanecarboxylic acidβ-Peptide14-Helix
2-(Aminomethyl)cyclopentanecarboxylic acidγ-Peptide14-Helix
(1R,2R)-2-Aminomethyl-1-cyclopentane carboxylic acidα/γ-Peptide12/10-Helix (partially populated)
βAc₅a / γ(Et)Ac₅a (cyclopentane-based)β/γ-Hybrid Peptide13-Helix

Induction of β-Sheet Secondary Structures

While cyclic β-amino acids like ACPC are well-known for their strong helix-promoting effects, other types of constrained cyclic residues can favor different secondary structures. nih.gov Notably, some studies on cyclic γ-amino acid residues have found that they can promote the formation of β-sheet secondary structures. nih.gov This contrasts sharply with the helical propensities induced by the most common cyclic β-residues. nih.gov Early research on certain α,β-unsaturated γ-residues also indicated the potential for these building blocks to form both sheet and helical conformations, suggesting a delicate balance of conformational preferences. wisc.edu The induction of a β-sheet or turn-like structure depends heavily on the specific ring size, substitution pattern, and placement of the cyclic constraint within the amino acid backbone.

Stereochemical Impact of the Cyclopentane Ring and Methyl Substitution on Peptide Conformation

The stereochemistry of the constituent amino acids is fundamental to the final three-dimensional structure of a peptide. In constrained cyclic amino acids, the relative configuration of the substituents on the ring has a profound impact on peptide conformation. nih.gov The cis-configuration of the amino and carboxylic acid groups in this compound forces the peptide backbone into a specific arrangement, severely restricting the available conformational space. nih.govacs.org

Studies on different stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) have demonstrated that both the cis/trans configuration and the absolute stereochemistry (R/S) dictate the folding preferences of the resulting peptide. nih.govnih.gov This phenomenon, sometimes referred to as stereochemical patterning, is a guiding principle in foldamer design. nih.gov The substitution of the cyclopentane ring itself can alter the preferred handedness and type of helical foldamer. nih.gov

The addition of a methyl group at the C1 position, as in this compound, introduces further steric hindrance. This substitution further restricts the rotation around the backbone bonds adjacent to the residue, effectively locking the peptide into an even more rigidly defined conformation. This increased rigidity can enhance the stability of the secondary structure promoted by the parent cyclopentane scaffold.

Studies on α,β-Hybrid Peptides and γ-Peptides

The incorporation of constrained cyclic amino acids into heterogeneous peptide backbones, such as α,β-hybrid peptides and γ-peptides, allows for the design of novel secondary structures with enhanced stability. nih.gov The replacement of proteinogenic α-amino acids with β-amino acid analogues like this compound can result in peptidomimetics with increased resistance to enzymatic degradation and more defined conformations. nih.gov

α,β-Hybrid and β/γ-Hybrid Peptides: The defined turn structures induced by cyclic β-amino acids can be propagated along α,β-hybrid peptide backbones. For example, α/β-peptides containing a constrained piperidine-based residue, a heterocyclic analog, were shown to adopt a mixed 11/9-helix. rsc.org In β/γ-hybrid peptides, alternating cyclopentane-based β- and γ-amino acid residues were found to favor a right-handed (P)-2.4(13)-helix, demonstrating that predictable helical structures can be achieved even in complex hybrid backbones. rsc.org

The following table summarizes research findings on the secondary structures of hybrid peptides incorporating constrained cyclic amino acids.

Peptide TypeConstrained Residue Used in StudyResulting Secondary Structure
α/γ-Peptide(1R,2R)-2-Aminomethyl-1-cyclopentane carboxylic acid12/10-Helix (partially populated)
γ-Peptide2-(Aminomethyl)cyclopentanecarboxylic acid9-Helix (dimer/tetramer) and 14-Helix (>tetramer)
α/β-Peptidecis-4-Aminopiperidine-3-carboxylic acid11/9-Helix
β/γ-Hybrid PeptideβAc₅a / γ(Et)Ac₅a (alternating cyclopentane residues)13-Helix

Applications in Medicinal Chemistry and Chemical Biology Research As a Building Block

Design and Synthesis of Integrin Ligands and Receptor Modulators

Cis-ACPC has been effectively used in the development of ligands that target integrins, a family of cell adhesion receptors involved in a wide range of physiological and pathological processes, including tumor angiogenesis. mdpi.com The Arg-Gly-Asp (RGD) sequence is a key recognition motif for many integrins, and cyclic peptidomimetics containing this sequence are potent integrin inhibitors. mdpi.com

Researchers have successfully synthesized cyclic peptidomimetics incorporating both the (1S,2R) and (1R,2S) enantiomers of cis-2-aminocyclopentanecarboxylic acid. nih.gov These syntheses often employ a mixed solid-phase and solution-phase approach. mdpi.com For instance, linear peptide precursors are assembled on a resin, cleaved, and then cyclized in solution to yield the final constrained peptidomimetic. mdpi.com This methodology has been applied to create 16-membered ring structures containing the RGD sequence, a Valine residue, and the cis-β-ACPC scaffold. mdpi.com A similar strategy was also used to synthesize an isoDGR cyclic peptidomimetic, which is another sequence known to bind to the RGD-binding pocket of certain integrins. mdpi.comnih.gov

Structure-activity relationship studies are crucial for optimizing the binding affinity and selectivity of these synthetic ligands. Competitive binding assays have been performed to evaluate the inhibitory activity of cis-β-ACPC-containing peptidomimetics against purified αvβ3 and α5β1 integrin receptors. nih.gov

The results demonstrated that the two RGD cyclic peptidomimetics containing either (1S,2R)-cis-β-ACPC or (1R,2S)-cis-β-ACPC were potent inhibitors of the αvβ3 integrin, with IC50 values in the nanomolar range. nih.govresearchgate.net In contrast, the isoDGR derivative showed significantly lower affinity, with an IC50 value in the micromolar range. nih.govresearchgate.net Notably, all the tested ligands displayed a pronounced selectivity for the αvβ3 integrin over the α5β1 integrin. nih.govresearchgate.net These findings highlight how the incorporation of the cis-ACPC scaffold influences the potency and selectivity of integrin ligands.

Table 1: In Vitro Inhibitory Activity of cis-β-ACPC Containing Peptidomimetics on Integrin Receptors

Compound Scaffold Target Integrin IC50 (nM) nih.govresearchgate.net
c[-RGDV-((1S,2R)-cis-β-ACPC)-] (1S,2R)-cis-β-ACPC αvβ3 1.8 ± 0.5
α5β1 100 ± 10
c[-RGDV-((1R,2S)-cis-β-ACPC)-] (1R,2S)-cis-β-ACPC αvβ3 6.0 ± 0.9
α5β1 200 ± 20
c[-isoDGR-((1R,2S)-cis-β-ACPC)-] (1R,2S)-cis-β-ACPC αvβ3 2000 ± 100
α5β1 >10000

Contribution to Foldamer Chemistry as Biologically Relevant Scaffolds

Foldamers are oligomers that adopt well-defined, predictable three-dimensional structures in solution. nih.govsemanticscholar.org The inclusion of conformationally constrained building blocks like cis-ACPC is a successful strategy in foldamer design. nih.gov This β-amino acid is particularly valued for its high conformational stability and its compatibility with standard solid-phase peptide synthesis conditions. nih.govsemanticscholar.org

A significant limitation of using natural peptides as therapeutic agents is their susceptibility to degradation by proteases in the body. nih.gov Incorporating non-natural amino acids, such as β-amino acids, is a well-established method to overcome this issue. nih.gov The replacement of α-amino acids with β-amino acids like cis-ACPC can result in α/β-peptides that are significantly more resistant to enzymatic degradation. nih.gov This increased stability is a critical factor in developing peptide-based drugs with improved pharmacokinetic profiles. nih.gov

The rigidity of the cyclopentane (B165970) ring in cis-ACPC restricts the conformational freedom of the peptide backbone. nih.gov This constraint can stabilize specific secondary structures, such as helices and turns, which may be essential for potent biological activity. nih.gov By reducing the conformational flexibility, the entropic penalty upon binding to a receptor is lowered, which can facilitate a stronger interaction. nih.gov This principle has been applied to create peptidomimetics with not only enhanced biostability but also improved biological activities, ranging from anticancer to antifungal properties. nih.gov

Utilization in the Synthesis of Complex Bioactive Molecules

Beyond its use in RGD mimics and generic foldamers, cis-ACPC serves as a key building block in the synthesis of more complex and specific bioactive molecules. Its utility has been demonstrated in the creation of peptidomimetics targeting receptors other than integrins. For example, cyclopentane β-amino acids have been incorporated into analogues of morphiceptin, an opioid peptide agonist selective for the μ-receptor. nih.gov In this context, the cyclic β-amino acid replaces a proline residue, acting as a conformational stabilizer to enhance interaction with the target receptor. nih.gov This showcases the broader applicability of cis-ACPC and related structures in modifying natural peptides to generate novel therapeutic candidates.

As a Chiral Building Block for Polyhydroxylated Systems

The synthesis of polyhydroxylated carbocyclic compounds, which can act as mimics of carbohydrates and nucleosides, is a significant area of research. The cyclopentane ring of cis-2-Amino-1-methyl-cyclopentanecarboxylic acid serves as a scaffold for the stereocontrolled introduction of multiple hydroxyl groups. While direct synthesis of polyhydroxylated systems from this specific methylated amino acid is not extensively documented, the strategy has been demonstrated with related cyclopentane β-amino acid derivatives, often synthesized from carbohydrate precursors like D-mannose and D-galactose. uniovi.es

The general approach involves using the cyclopentane core to create carbocyclic sugar mimics or nucleoside analogs where the furanose ring oxygen is replaced by a methylene (B1212753) group. researchgate.net This substitution can increase metabolic stability towards phosphorylases. researchgate.net The synthesis strategy often involves key steps such as ring-closing metathesis of a polysubstituted diene derived from a sugar, followed by stereoselective functionalization. uniovi.es Another powerful method is the use of nitro sugars in an intramolecular Henry reaction to form the cyclopentane ring, followed by a Michael addition to introduce a carboxylate precursor. mdpi.com

Key Synthetic Strategies for Polyhydroxylated Cyclopentane Amino Acids
Starting MaterialKey ReactionsResulting StructureReference
Hexoses (e.g., D-Mannose)Ring-Closing Metathesis, Aza-Michael AdditionPolyhydroxylated Cyclopentane β-Amino Acids uniovi.es
Nitro Sugars (from D-Glucose)Intramolecular Henry Reaction, Michael AdditionPolysubstituted Cyclopentane Precursors mdpi.com

Precursor for Neuroexcitatory Amino Acid Receptor Effectors (e.g., Glutamate (B1630785) Receptor Agonists)

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic and metabotropic receptors. The development of selective glutamate receptor agonists and antagonists is crucial for studying neurological function and for creating potential therapeutics for a range of disorders. Conformationally restricted analogs of glutamate, based on cyclic scaffolds like cyclopentane, have been instrumental in probing receptor subtype selectivity.

The rigid cyclopentane framework of compounds like this compound helps to lock the relative positions of the amino and carboxylic acid groups, mimicking a specific bioactive conformation of glutamate. This conformational restriction can lead to high potency and selectivity for a particular glutamate receptor subtype. For instance, the related compound, cis-2,4-methanoglutamate, has been shown to be a highly potent and selective N-methyl-D-aspartate (NMDA) receptor agonist, being approximately 100-fold more potent than L-glutamate in certain electrophysiological assays. nih.gov Another analog, cis-1-amino-1,3-dicarboxycyclopentane (ACPD), has been studied for its interaction with glutamine synthetase and its effects on glutamate receptors. nih.gov

The addition of a methyl group to the 1-position of the cyclopentane ring, as in this compound, serves to further constrain the molecule's conformation. This can fine-tune its interaction with the receptor's binding pocket, potentially enhancing selectivity between closely related receptor subtypes (e.g., different metabotropic glutamate receptors) or influencing its activity as an agonist versus an antagonist.

Activity of Cyclopentane-Based Glutamate Analogs
CompoundTargetActivityKey FindingReference
cis-2,4-MethanoglutamateNMDA ReceptorPotent AgonistKi of 0.052 µM vs NMDA-specific L-[3H]glutamate binding. nih.gov
cis-1-Amino-1,3-dicarboxycyclopentane (ACPD)Glutamate ReceptorsAgonistUtilized by glutamine synthetase, indicating it mimics glutamate. nih.gov

Applications in the Synthesis of Neuropeptide Analogs

Neuropeptides are a diverse class of signaling molecules that mediate a wide range of physiological processes. However, their therapeutic potential is often limited by poor metabolic stability and low oral bioavailability. Incorporating unnatural amino acids, such as this compound, into neuropeptide sequences is a well-established strategy to overcome these limitations.

The cyclic nature of this amino acid introduces a significant conformational constraint on the peptide backbone. This rigidity can stabilize a desired secondary structure, such as a β-turn or a helical conformation, which is often crucial for receptor binding and biological activity. scispace.com For example, 2-aminocyclopentanecarboxylic acid has been successfully used in the synthesis of analogs of Neuropeptide Y (NPY), a peptide involved in regulating processes like appetite and blood pressure. mdpi.com The goal of incorporating such structures is to create peptidomimetics with enhanced receptor selectivity (e.g., for Y1 vs. Y2 receptors) and improved stability against enzymatic degradation. mdpi.comscilit.com

The methyl group in this compound provides an additional layer of structural control. It can act as a steric shield, further protecting the peptide backbone from proteolysis, and can also influence the conformational preferences of the peptide chain, potentially leading to analogs with higher potency and receptor subtype selectivity. researchgate.net The introduction of such methylated, cyclic residues is a powerful tool for converting a native peptide into a more drug-like molecule.

Impact of Cyclic Amino Acid Incorporation in Peptides
Modification StrategyParent PeptideEffectReference
Incorporation of 2-aminocyclopentanecarboxylic acidNeuropeptide Y (NPY)Used in the synthesis of helical peptidic foldamers as NPY analogs. mdpi.com
Incorporation of β-aminocyclopropane carboxylic acidsNeuropeptide Y (NPY)Resulted in the shortest linear peptides selective for the Y1 receptor. scilit.com
N-methylation of peptide backboneGeneral PeptidesCan improve enzymatic stability, receptor selectivity, and bioavailability. researchgate.net

Advanced Analytical Methodologies for Purity and Stereochemical Characterization in Academic Research

NMR-Based Methods for Enantiomeric and Diastereomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemical purity of chiral molecules. For amino acids like cis-2-Amino-1-methyl-cyclopentanecarboxylic acid, direct ¹H or ¹³C NMR analysis of a racemic or diastereomeric mixture will not typically show separate signals for each stereoisomer. To achieve separation, chiral auxiliaries are employed.

A common and effective technique involves the use of chiral solvating agents (CSAs) . These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction creates slightly different magnetic environments for the nuclei of each enantiomer, resulting in separate, distinguishable signals in the NMR spectrum. nih.gov

In research on the closely related cis-2-aminocyclopentanecarboxylic acid (ACPC), its Fmoc-protected derivatives were analyzed for enantiomeric purity using this method. nih.gov Quinine and its derivatives were used as effective CSAs. nih.gov The formation of the diastereomeric complexes with the CSA allowed for the separation of specific proton signals in the ¹H NMR spectrum, enabling the quantification of each enantiomer. nih.gov The difference in chemical shift (Δδ) between the signals of the diastereomeric complexes is a measure of the enantiodiscrimination efficiency. researchgate.net

Table 1: Representative ¹H NMR Data for Enantiomeric Purity Analysis of an Fmoc-protected Amino Acid using a Chiral Solvating Agent (CSA)

Analyte StereoisomerProton AnalyzedChemical Shift without CSA (ppm)Chemical Shift with CSA (ppm)Δδ (ppm)
Enantiomer AHN7.627.650.03
Enantiomer BHN7.627.60-0.02

Note: This table is illustrative, based on principles described in the literature. Actual chemical shifts are dependent on the specific compound, CSA, solvent, and experimental conditions. nih.gov

Circular Dichroism (CD) Spectroscopy for Helical Structure Characterization

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the secondary structure of peptides and proteins. rsc.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. When amino acids like this compound are incorporated into peptide chains, they can induce the formation of stable, well-defined secondary structures, such as helices and β-turns. nih.govacs.org These ordered structures produce characteristic CD spectra. rsc.org

For β-peptides, which are composed of β-amino acids, CD spectroscopy is routinely used to identify specific helical folds. ethz.ch Different types of helices, such as the 14-helix or 12/10-helix, exhibit distinct CD signatures. rsc.orgethz.ch For instance, a study on β-peptides in methanol showed that the formation of a helical structure results in a characteristic ellipticity maximum in the far-UV region (around 220 nm), with the intensity of this signal increasing with the length and stability of the peptide helix. rsc.org The calculated CD spectra, often derived from molecular dynamics simulations, can be compared with experimental data to confirm the predominant secondary structure in solution. ethz.chdocumentsdelivered.com The sensitivity of CD spectra to even minor local structural differences makes it an invaluable tool for characterizing the conformational preferences imparted by constrained residues. documentsdelivered.com

Table 2: Characteristic CD Maxima for Different Peptide Secondary Structures

Secondary StructureTypical Wavelength for Maximum/Minimum (nm)
α-HelixMaxima at ~192 nm, Minima at ~208 and ~222 nm
β-SheetMaximum at ~195 nm, Minimum at ~218 nm
β-Turn (Type II)Maximum at ~205 nm, Minimum at ~225-230 nm
14-Helix (β-peptide)Maximum around 215-220 nm

Note: The exact positions and intensities of CD signals are highly dependent on the specific peptide sequence, solvent, and temperature. rsc.orgnih.gov

X-ray Crystallography for Solid-State Conformational Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs into a crystal lattice. acs.orgresearchgate.net

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography

ParameterDescription
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. gre.ac.uk
Space Group The set of symmetry operations that describe the crystal's structure. gre.ac.uk
Atomic Coordinates The (x, y, z) position of every non-hydrogen atom in the asymmetric unit.
Bond Lengths & Angles Precise distances between bonded atoms and angles between adjacent bonds.
Torsional (Dihedral) Angles The angle of rotation around a chemical bond, defining the conformation of the molecule.
Hydrogen Bonding Network Identification of donor-acceptor pairs and their distances, revealing intermolecular forces. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical method for assessing the purity of synthesized peptides and amino acids. altabioscience.commtoz-biolabs.com The most common mode for this purpose is Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. mtoz-biolabs.com

In RP-HPLC, the sample is passed through a column packed with a non-polar stationary phase (e.g., C18-bonded silica). A polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used for elution. altabioscience.com Components of the sample are separated based on their relative affinity for the stationary versus the mobile phase; more hydrophobic compounds are retained longer on the column and thus have a longer retention time. mtoz-biolabs.com

The purity of the target compound is determined by integrating the area of its corresponding peak on the chromatogram and expressing it as a percentage of the total area of all detected peaks, typically measured at a wavelength of 215 nm where the peptide bond absorbs light. altabioscience.com This technique is essential for verifying the success of a synthesis and for purifying the final product to a high degree (e.g., >98%) required for subsequent applications like structural studies or biological assays. altabioscience.comnih.gov Chiral HPLC methods can also be developed to separate and quantify stereoisomers. researchgate.net

Table 4: Example HPLC Purity Analysis Data for a Synthesized Peptide

ParameterValue
Column Type C18 Reverse Phase
Mobile Phase Gradient of Water/Acetonitrile with 0.1% TFA
Detection Wavelength 215 nm
Retention Time (Main Peak) 15.2 minutes
Purity (by Area %) 98.5%

Note: This data is representative and illustrates a typical outcome of an HPLC purity analysis for a synthetic product. altabioscience.com

Stereochemical Considerations and Isomerism in Research on Cis 2 Amino 1 Methyl Cyclopentanecarboxylic Acid

Comparison of Cis and Trans Isomers in Synthetic and Conformational Studies

The spatial arrangement of the amino and carboxylic acid groups on the cyclopentane (B165970) ring—either on the same side (cis) or opposite sides (trans)—profoundly influences the physical and chemical properties of the molecule. libretexts.org These differences are particularly evident during synthesis and in the conformational behavior of the isomers and their derivatives.

In synthetic procedures involving the analogous 2-aminocyclopentanecarboxylic acid (ACPC), distinct differences in the behavior of cis and trans isomers have been observed. For instance, attempts to isolate a pure cis-amino ester intermediate as a hydrochloride salt were unsuccessful, whereas the corresponding trans-isomer readily formed a crystalline hydrobromide salt. nih.govacs.org This suggests that the stereochemistry impacts the crystal packing and lattice energy of the salts.

Conformational studies using Nuclear Magnetic Resonance (NMR) on Fmoc-protected derivatives of ACPC also highlight isomeric differences. Analysis of ¹H NMR spectra indicated that both Fmoc-cis-ACPC and Fmoc-trans-ACPC exist in an equilibrium of different carbamate (B1207046) isomers. acs.org However, the Fmoc-cis-carbamate isomer is significantly more abundant in the cis derivative (37%) compared to the trans derivative (approximately 10%), indicating a conformational preference influenced by the underlying ring stereochemistry. acs.org

Generally, trans isomers of cyclic compounds are thermodynamically more stable than their cis counterparts due to reduced steric strain. longdom.org This underlying stability is a driving force in epimerization reactions.

Property / ObservationCis Isomer (Analog Data)Trans Isomer (Analog Data)
Crystallization of Salt Unsuccessful for hydrochloride salt of the amino ester. nih.govacs.orgReadily formed a crystalline hydrobromide salt. nih.govacs.org
Thermodynamic Stability Generally less stable due to steric interactions. longdom.orgGenerally more stable and favored at equilibrium. nih.govacs.org
Conformational Equilibrium Fmoc-protected derivative shows 37% abundance of the Fmoc-cis-carbamate isomer. acs.orgFmoc-protected derivative shows ~10% abundance of the Fmoc-cis-carbamate isomer. acs.org
Stability to Epimerization Stable to epimerization during acidic hydrolysis below 70 °C. nih.govacs.orgStable to epimerization during acidic hydrolysis below 80 °C. nih.govacs.org

Strategies for Cis-Trans Epimerization and its Stereochemical Control

Epimerization, the process of inverting the stereochemistry at one chiral center in a molecule with multiple chiral centers, is a key strategy for converting the less stable cis isomer to the more stable trans isomer. This is particularly important in syntheses where the initial product is a mixture of diastereomers or predominantly the cis form.

A common and effective strategy for achieving cis-trans epimerization in ACPC esters involves treatment with a base. nih.gov The base facilitates the removal of the proton at the α-position to the ester group, forming a planar enolate intermediate. Reprotonation can then occur from either face, but the process favors the formation of the thermodynamically more stable trans product.

In one study, a crude amino ester mixture with a high proportion of the cis isomer was treated with sodium ethoxide in ethanol. nih.govacs.org This resulted in a significant shift in the diastereomeric ratio, favoring the trans isomer. nih.govacs.org The optimal conditions were found to be an overnight reaction at a moderate temperature of 30–35 °C. nih.govacs.org It was noted that increasing the temperature or employing other strong bases did not further improve the cis/trans ratio, indicating that the reaction reaches a thermodynamic equilibrium under these conditions. nih.govacs.org

Stereochemical control also involves preventing unwanted epimerization. During the acidic hydrolysis of the ethyl esters of cis- and trans-ACPC, it was found that the stereocenters were robust under certain temperature limits. No significant epimerization of the cis-isomer was observed below 70 °C, while the trans-isomer remained stable below 80 °C, highlighting its greater thermodynamic stability. nih.govacs.org

MethodConditionsOutcome
Base-Catalyzed Epimerization Sodium ethoxide (EtONa) in ethanol, 30–35 °C, overnight. nih.govacs.orgShifts the diastereomeric ratio from predominantly cis to predominantly trans. nih.govacs.org
Acidic Hydrolysis (Control) Heating in hydrochloric acid below 70 °C. nih.govacs.orgCis-isomer is stable, no significant epimerization. nih.govacs.org
Acidic Hydrolysis (Control) Heating in hydrochloric acid below 80 °C. nih.govacs.orgTrans-isomer is stable, no significant epimerization. nih.govacs.org

Future Research Directions and Emerging Avenues for Cis 2 Amino 1 Methyl Cyclopentanecarboxylic Acid Research

Development of Novel and Green Synthetic Routes

Currently, dedicated synthetic routes for cis-2-Amino-1-methyl-cyclopentanecarboxylic acid are not established in the literature, marking this as a critical and immediate area for future research. The development of efficient, stereocontrolled, and environmentally sustainable synthetic methods is paramount. Future work should focus on adapting existing strategies used for similar cyclic amino acids while incorporating green chemistry principles.

Key avenues for exploration include:

Asymmetric Synthesis from Prochiral Precursors: Research into the diastereoselective and enantioselective synthesis from readily available starting materials like 2-methylcyclopentanone is a logical starting point. This could involve leveraging chiral auxiliaries or asymmetric catalysis to control the stereochemistry of the amino and carboxylic acid groups.

Biocatalytic and Enzymatic Methods: A significant future direction lies in exploring enzymatic resolutions or desymmetrization reactions. Enzymes such as lipases, amidases, or transaminases could offer highly selective and environmentally benign pathways to the desired stereoisomer, reducing the need for protecting groups and harsh reagents. Biocatalysis has emerged as a powerful tool for creating chiral amines and amino acids, and these methods could be adapted for this novel methylated compound.

Advanced Chemical Catalysis: The use of modern organocatalysis or transition-metal catalysis could provide novel routes. For instance, catalytic asymmetric conjugate addition of an amine equivalent to a suitably substituted cyclopentene (B43876) precursor, followed by methylation, could be a viable strategy.

Modification of Existing Scaffolds: Investigating the stereoselective methylation of derivatives of the non-methylated parent compound, cis-2-aminocyclopentanecarboxylic acid, could be an alternative approach. This would require careful control to ensure the desired cis-configuration is maintained.

The primary goal is to develop a scalable and cost-effective synthesis that provides access to optically pure stereoisomers of the title compound, thereby enabling its broader investigation in peptidomimetic design and biological screening.

Advanced Computational Design and Predictive Modeling for Peptidomimetics

The incorporation of this compound into peptides is expected to impose significant conformational constraints due to the rigid cyclopentane (B165970) ring and the C1-methyl group. Advanced computational modeling is a crucial future direction to predict and understand these structural effects, thereby accelerating the rational design of novel peptidomimetics. nih.gov

Emerging research avenues in this domain include:

In Silico Structure-Based Design: For known biological targets, such as integrins, computational docking and free energy calculations can be used to design and pre-screen virtual libraries of peptidomimetics. nih.govresearchgate.net This approach can prioritize candidates with optimal binding poses and interaction energies, reducing the time and cost of experimental screening. nih.govprismbiolab.com The known interactions of cyclic RGD peptides with integrins provide a strong foundation for this work. mdpi.com

Machine Learning and AI-Driven Predictive Models: A cutting-edge avenue is the development of machine learning models trained on simulation data to predict the structural and functional properties of peptides incorporating this and other non-canonical amino acids. researchgate.netrsc.orgrsc.orgchemrxiv.org Such models could rapidly predict properties like binding affinity, stability, and cell permeability, guiding the design of compounds with desired therapeutic profiles. rsc.orgrsc.org

These computational approaches will be instrumental in harnessing the unique structural features of this compound for the creation of highly structured and potent peptide-based drugs. researchgate.net

Exploration of New Biological Targets and Mechanisms of Action

While the parent compound, cis-2-aminocyclopentanecarboxylic acid, has been incorporated into ligands targeting integrins, the biological activity of the C1-methylated analog is completely unexplored. nih.govmdpi.com A major future research effort must be directed at identifying its biological targets and elucidating its mechanisms of action.

Key research directions include:

Integrin Receptor Modulation: A primary avenue is to synthesize peptidomimetics, particularly cyclic RGD (Arginylglycylaspartic acid) analogs, containing the title compound and evaluate their binding affinity and selectivity for various integrin subtypes (e.g., αvβ3, α5β1). nih.govwikipedia.org Research should investigate whether the C1-methyl group enhances potency or alters selectivity, potentially leading to more effective anti-angiogenic or anti-cancer agents. acs.org

Screening Against New Target Classes: The unique conformational constraints imparted by this amino acid may enable binding to protein-protein interfaces (PPIs) that are challenging to target with traditional small molecules or more flexible peptides. cam.ac.uk Future work should involve high-throughput screening of libraries containing this amino acid against a diverse range of targets, including those involved in metabolic diseases, neurodegenerative disorders, and infectious diseases.

Development of Novel Foldamers: Oligomers of cyclic β-amino acids are known to adopt stable, predictable secondary structures called foldamers. nih.govacs.orgresearchgate.net A key future direction is to synthesize homo- and hetero-oligomers of this compound to determine if they form novel, stable helical or sheet-like structures. Such foldamers could be designed to mimic the structure of protein secondary elements and act as inhibitors of PPIs.

Antimicrobial and Antifungal Activity: Given that some cyclic amino acids, like Cispentacin, exhibit antifungal properties, it is crucial to investigate the potential antimicrobial activity of the title compound and its peptide derivatives. mdpi.com

Systematic biological evaluation is essential to uncover the therapeutic potential of this novel building block and to translate its unique structural properties into functional, next-generation drugs.

Q & A

Q. How does the compound’s cyclopentane ring conformation influence its interaction with biological targets?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to map ring puckering modes (e.g., envelope vs. twist-boat conformers) and docking studies to predict binding poses. Experimental validation via mutagenesis (e.g., alanine scanning of target residues) can identify critical interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.